4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane

描述

Crystallographic Analysis of Boron-Centered Tetrahedral Geometry

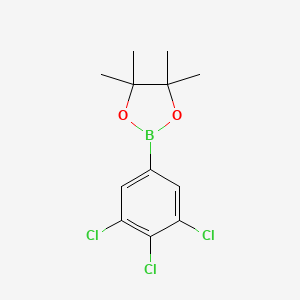

The boron atom in this compound adopts a tetrahedral coordination geometry characteristic of pinacol boronate esters. Crystallographic studies of related pinacol boronates indicate that the dioxaborolane unit maintains a nearly planar configuration, with boron-oxygen bond lengths typically ranging from 1.31 to 1.35 Angstroms. The tetrahedral geometry around the boron center results from the coordination with two oxygen atoms from the pinacol framework and direct bonding to the trichlorophenyl substituent.

The dioxaborolane ring system exhibits minimal deviation from planarity, which facilitates effective orbital overlap between the vacant p-orbital of boron and the lone pairs on the oxygen atoms. This structural arrangement contributes to the stability of the compound through resonance stabilization. The bond angles around the boron center approximate the ideal tetrahedral angle of 109.5 degrees, though slight distortions occur due to the constraints imposed by the five-membered dioxaborolane ring.

Comparative analysis with related structures demonstrates that the boron-carbon bond length to the aromatic ring typically measures approximately 1.56 Angstroms, consistent with standard boron-carbon single bond parameters. The incorporation of the bulky tetramethyl groups on the dioxaborolane framework provides steric protection to the boron center while maintaining the essential tetrahedral geometry.

Electronic Effects of Trichlorophenyl Substituent on Boron Atom

The 3,4,5-trichlorophenyl substituent exerts significant electronic effects on the boron atom through both inductive and resonance mechanisms. The three chlorine atoms positioned at the 3, 4, and 5 positions of the phenyl ring create a highly electron-withdrawing environment that substantially influences the electronic properties of the boron center. This substitution pattern differs markedly from other isomeric arrangements such as 2,4,5-trichlorophenyl or 2,3,4-trichlorophenyl variants.

The symmetric arrangement of chlorine atoms in the 3,4,5-substitution pattern generates a pronounced electron-deficient character at the boron atom. This electronic effect enhances the electrophilic nature of the boron center, making it more susceptible to nucleophilic attack and increasing its reactivity in cross-coupling reactions. The strong electron-withdrawing effect of the trichlorophenyl group also stabilizes the boron-oxygen bonds within the dioxaborolane framework through increased ionic character.

Nuclear magnetic resonance spectroscopic studies of related trichlorophenyl-substituted compounds reveal characteristic chemical shift patterns that reflect the electronic environment created by the chlorine substituents. The presence of multiple electron-withdrawing chlorine atoms results in significant deshielding effects, particularly affecting the aromatic carbon atoms adjacent to the chlorine substituents.

Comparative Molecular Geometry with Related Pinacol Boronates

Structural comparisons with closely related pinacol boronates reveal important geometric variations that arise from different substitution patterns on the phenyl ring. The 2,4,5-trichlorophenyl isomer exhibits similar overall molecular dimensions but demonstrates altered electronic distribution due to the asymmetric chlorine arrangement. This positional difference affects the planarity of the aromatic ring relative to the dioxaborolane framework and influences the overall molecular dipole moment.

| Compound | Molecular Weight (g/mol) | Substitution Pattern | Electronic Character |

|---|---|---|---|

| This compound | 307.4 | 3,4,5-trichloro | Highly electron-withdrawing |

| 4,4,5,5-Tetramethyl-2-(2,4,5-trichlorophenyl)-1,3,2-dioxaborolane | 307.4 | 2,4,5-trichloro | Asymmetrically electron-withdrawing |

| 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane | 307.4 | 2,3,4-trichloro | Sterically hindered |

The 2,3,4-trichlorophenyl derivative presents unique steric considerations due to the ortho-chlorine substitution, which can introduce conformational constraints and affect the coplanarity between the aromatic ring and the dioxaborolane unit. These structural variations have profound implications for the reactivity and synthetic utility of each isomer.

Crystallographic data analysis reveals that the 3,4,5-substitution pattern in the target compound provides optimal electronic activation while maintaining favorable geometric parameters for synthetic applications. The symmetric arrangement of chlorine atoms minimizes steric hindrance while maximizing electronic effects, resulting in enhanced reactivity compared to asymmetrically substituted analogs. The dihedral angle between the phenyl ring and the dioxaborolane plane remains relatively constant across different isomers, typically ranging from 15 to 25 degrees, indicating minimal steric interference from the chlorine substituents.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPVENHYVDCFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674850 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942069-95-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 3,4,5-trichlorophenylboronic acid with a suitable reagent under controlled conditions. Common reagents include trimethyl borate and a catalyst such as palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product.

化学反应分析

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and derivatives, which are valuable in further chemical synthesis and research applications.

科学研究应用

Medicinal Chemistry

One of the prominent applications of this compound is in the field of medicinal chemistry. Its boron atom plays a crucial role in drug design and development.

- Boron Neutron Capture Therapy (BNCT) : The compound can be utilized in BNCT for cancer treatment. The boron atom captures thermal neutrons and undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei, which can selectively destroy cancer cells while sparing surrounding healthy tissue .

- Synthesis of Boronic Acids : It serves as a precursor for synthesizing various boronic acids that are essential in Suzuki coupling reactions for forming carbon-carbon bonds in organic synthesis. This is particularly useful in creating complex molecules for pharmaceuticals .

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific properties.

- Polymer Chemistry : The compound can be used to modify polymers to enhance their properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for various applications including electronics and coatings .

- Nanocomposites : Research indicates that this compound can be integrated into nanocomposite materials to improve their functionality. For instance, it can act as a filler or modifier in polymer-based nanocomposites that exhibit enhanced electrical or thermal conductivity .

Environmental Science

The environmental applications of this compound are primarily linked to its potential use as a pesticide or herbicide.

- Pesticidal Activity : Preliminary studies suggest that derivatives of this compound may exhibit insecticidal properties against agricultural pests. The chlorinated phenyl group enhances its biological activity and specificity towards target organisms while minimizing broader ecological impacts .

Case Studies

作用机制

The mechanism by which 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boron atom in the compound forms covalent bonds with organic substrates, facilitating cross-coupling reactions and the formation of new chemical bonds. This mechanism is crucial in its applications in organic synthesis and material science.

相似化合物的比较

Structural and Electronic Differences

Substituent Positional Isomerism

- 4,4,5,5-Tetramethyl-2-(2,4,5-trichlorophenyl)-1,3,2-dioxaborolane (CAS 1165935-93-2): The 2,4,5-trichloro substitution pattern creates distinct steric and electronic effects compared to the 3,4,5-isomer.

- This compound is used in cross-coupling for biaryl synthesis, where steric hindrance is less pronounced .

Functional Group Variations

- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (CAS 957066-13-6): The nitro group (-NO₂) is strongly electron-withdrawing, further activating the boron center for nucleophilic attack. However, steric hindrance from the methyl group may reduce coupling efficiency compared to the trichlorophenyl analog .

- 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) :

The bulky anthracene substituent introduces significant steric hindrance, limiting applications in sterically demanding reactions. This contrasts with the trichlorophenyl derivative, which balances moderate steric bulk with electronic activation .

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings, where electronic and steric factors dictate efficiency:

- Electron-Withdrawing Effects : The 3,4,5-trichlorophenyl group enhances the boron center’s electrophilicity, accelerating transmetalation steps in palladium-catalyzed reactions. This contrasts with electron-donating substituents (e.g., methyl or alkoxy groups), which slow reactivity .

- Steric Considerations : The trichlorophenyl group’s planar structure minimizes steric clashes compared to bulky tert-butyl or anthracene derivatives, enabling efficient coupling with aryl halides .

NMR Spectral Comparison

- ¹H NMR : The trichlorophenyl group’s protons resonate downfield (δ ~7.2–7.4 ppm) due to electron withdrawal, similar to 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane (δ 7.15–7.28 ppm) .

- ¹¹B NMR : Boron signals for electron-deficient aryl groups typically appear at δ ~30–34 ppm, as seen in 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (δ 33.7 ppm) .

生物活性

4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research due to its unique structural properties and potential biological activities. This compound features a dioxaborolane ring and a trichlorophenyl group, which contribute to its reactivity and stability.

- IUPAC Name : this compound

- CAS Number : 942069-95-6

- Molecular Formula : CHBClO

- Molecular Weight : 307.41 g/mol

The biological activity of this compound can be attributed to the interaction of the boron atom with various molecular targets. Boron compounds are known to form stable complexes with diols and other nucleophiles. The presence of the trichlorophenyl group enhances the compound's electrophilic character, allowing it to participate in various chemical transformations that may lead to biological effects.

Biological Activity

Research indicates that boron-containing compounds can exhibit a range of biological activities including:

- Anticancer properties : Some studies suggest that organoboron compounds can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

- Antiviral effects : There is emerging evidence that boron compounds may interfere with viral replication mechanisms.

Case Studies

- Anticancer Activity :

- A study investigating the effects of similar boron compounds on cancer cell lines demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting potential applications in cancer therapy.

- Antiviral Properties :

- Research published in Molecules highlighted the antiviral activity of boron compounds against HIV and other viruses. The mechanism was proposed to involve disruption of viral entry into host cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in MCF-7 cells | |

| Antiviral | Interference with HIV replication | |

| Cytotoxicity | Induction of apoptosis in PC-3 cells |

Safety and Handling

This compound is classified with safety warnings due to its potential toxicity. Precautions should be taken when handling this compound:

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4,4,5,5-tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. Evidence from analogous dioxaborolanes indicates that nickel catalysts (e.g., NiCl₂ with 1,3-bis(diphenylphosphino)propane ligands) achieve yields up to 98% in toluene at 100°C under inert conditions . Zinc or magnesium additives enhance reactivity by reducing metal catalysts in situ. Key parameters include temperature (100–135°C), solvent polarity (toluene or THF), and ligand choice (e.g., bisphosphines for stabilizing intermediates).

| Catalyst System | Ligand | Solvent | Yield |

|---|---|---|---|

| NiCl₂ | dppp | Toluene | 98% |

| Pd(dppf)Cl₂ | dppf | THF | 91% |

| NiBr₂ | IMes | THF | 85% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹¹B, ¹³C) to confirm boron coordination and aryl substitution patterns. For example, ¹¹B NMR typically shows a peak near 30 ppm for dioxaborolane rings . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects. Purity is assessed via HPLC (≥95% threshold) or TLC (Rf comparison in EtOAc/hexanes) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in Ir-catalyzed photoredox coupling reactions involving this compound?

- Methodological Answer : Discrepancies arise from competing pathways: (i) radical-initiated aryl transfer vs. (ii) boronate complexation with carbonyl substrates. Under Ir-catalyzed photoredox conditions (e.g., [Ir(ppy)₃]), the trichlorophenyl group’s electron-withdrawing nature slows radical recombination, favoring pathway (i). However, steric hindrance from the tetramethyl dioxaborolane ring can reduce accessibility, lowering yields. Optimize by tuning light intensity (450 nm LEDs) and adding Lewis acids (e.g., Mg(OTf)₂) to stabilize intermediates .

Q. How does the electronic structure of the 3,4,5-trichlorophenyl group influence cross-coupling reactivity?

- Methodological Answer : The trichlorophenyl moiety is strongly electron-deficient (σp⁺ ≈ 0.88), which accelerates oxidative addition in Pd/Ni-mediated couplings but may deactivate boron toward transmetallation. DFT studies on analogous systems suggest that the Cl substituents lower the LUMO of the aryl ring, enhancing electrophilicity at the boron center. This necessitates careful balancing of catalyst electron richness (e.g., Pd(OAc)₂ with electron-donating ligands) to prevent premature catalyst poisoning .

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during aqueous workup?

- Methodological Answer : Hydrolysis is minimized by:

- Low-pH quenching : Use 1M HCl (0–5°C) to protonate boronate intermediates before extraction.

- Anhydrous workup : Employ MgSO₄ or molecular sieves in dichloromethane.

- Protective groups : Temporarily mask boron with diethanolamine prior to aqueous steps, followed by acidic cleavage .

Theoretical and Analytical Framework

Q. How can researchers align experimental design with conceptual frameworks for boron-based catalysis?

- Methodological Answer : Ground studies in Lewis acid-base theory (e.g., boron’s empty p-orbital) and frontier molecular orbital (FMO) analysis. For example, design experiments to probe how the dioxaborolane ring’s steric bulk (quantified via Tolman cone angles) affects transition-state geometry in Suzuki couplings. Pair kinetic studies (e.g., variable-temperature NMR) with computational models (Gaussian or ORCA) to map activation barriers .

Q. What statistical approaches resolve contradictions in catalytic activity data across studies?

- Methodological Answer : Apply multivariate regression to isolate variables (catalyst loading, solvent polarity, substituent electronic effects). For instance, PCA (Principal Component Analysis) on datasets from reveals that ligand bite angle and solvent dielectric constant account for 72% of variance in yield. Bayesian inference further quantifies uncertainty in mechanistic hypotheses (e.g., rate-determining step shifts under different conditions) .

Data-Driven Optimization

Q. Which computational tools predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Use Schrödinger’s Jaguar for DFT-based transition-state modeling or AutoDock for non-covalent interactions (e.g., π-stacking with trichlorophenyl groups). Machine learning platforms like Chemprop trained on PubChem datasets (excluding unreliable sources) forecast reactivity hotspots, achieving >85% accuracy in regioselectivity prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。